6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development.
Pharmacokinetics
It is known that the compound undergoes metabolic activation, primarily through n-oxidation by cytochrome p-450 1a2 (cyp1a2) .
Result of Action
It is known to interact with key receptors, which likely results in changes in gene expression and cellular function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, dietary factors can affect the extent of exposure to the compound . Furthermore, the compound’s action can be influenced by individual eating habits, the type of meat consumed, cooking methods, and quantity consumed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Typically around 150-200°C.
Reaction time: Approximately 10-20 minutes.
Industrial Production Methods
This includes optimizing reaction conditions for larger batches and ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can produce various substituted derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-amine
- 2-Phenylimidazo[1,2-a]pyridin-3-amine
- 6-Methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXZCYHPTZFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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